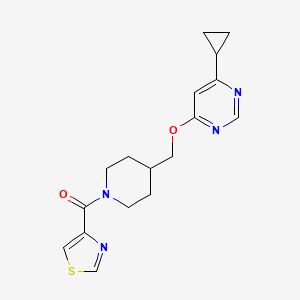

![molecular formula C19H18N2O2S B2626538 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate CAS No. 1396858-74-4](/img/structure/B2626538.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

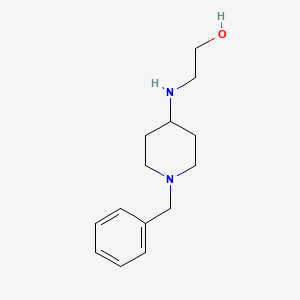

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate” is a complex organic molecule. It contains a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), an azetidine group (a four-membered ring containing three carbon atoms and one nitrogen atom), and a phenylpropanoate group (a phenyl group attached to a propanoate group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and azetidine rings, and the attachment of the phenylpropanoate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the phenylpropanoate group could potentially add some flexibility .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Compounds derived from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenylpropanoate have been explored for their antimicrobial activities. For instance, novel benzothiazole β-lactam hybrids showed moderate activities against various Gram-positive and Gram-negative bacterial strains and also exhibited antimalarial potential (Alborz et al., 2018). Additionally, these compounds were evaluated for their antimicrobial activity against specific bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promise as potential antimicrobial agents (Mistry & Desai, 2006).

Anti-Inflammatory Activity

Certain derivatives of this compound have been investigated for their anti-inflammatory properties. Studies have demonstrated that specific azetidinones showed potential as anti-inflammatory agents, suggesting their possible use in the development of new anti-inflammatory drugs (Kalsi et al., 1990).

Antioxidant Properties

Research has also explored the antioxidant capabilities of derivatives of this compound. For example, a series of novel thiazole derivatives demonstrated potent antioxidant activity in vitro, indicating potential therapeutic applications in oxidative stress-related conditions (Jaishree et al., 2012).

Corrosion Inhibition

Beyond biomedical applications, this compound derivatives have been applied in materials science, particularly in corrosion inhibition. Studies have shown that certain thiazole derivatives effectively inhibit corrosion of steel in acidic environments, which could be valuable in industrial settings (Yadav, Sharma, & Kumar, 2015).

Crystallography and Synthetic Applications

The compound has also been a subject of interest in crystallography and synthetic chemistry. Research has detailed the crystal structure of related compounds, contributing to a deeper understanding of their chemical properties and potential for synthesis in pharmaceutical applications (Sugiura et al., 2021).

Propriétés

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(11-10-14-6-2-1-3-7-14)23-15-12-21(13-15)19-20-16-8-4-5-9-17(16)24-19/h1-9,15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUPBWFOEOIBNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

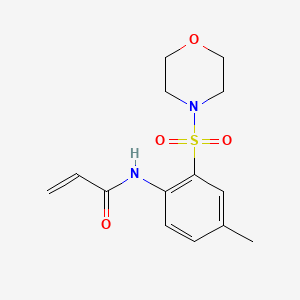

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2626456.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2626461.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![1-(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)ethanone](/img/structure/B2626464.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2626477.png)